

# Stereochemistry and Chirality of Methyl 3-cyclopropyl-2-hydroxypropanoate: A Technical Guide

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## Compound of Interest

Compound Name:	<i>methyl 3-cyclopropyl-2-hydroxypropanoate</i>
CAS No.:	1598962-96-9
Cat. No.:	B6155659

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## Executive Summary

This technical guide addresses the structural analysis, asymmetric synthesis, and stereochemical determination of **Methyl 3-cyclopropyl-2-hydroxypropanoate**. As a pivotal chiral building block in the synthesis of peptidomimetics and antiviral agents (specifically HCV NS3/4A protease inhibitors), the stereochemical integrity of the C2 position is critical for biological activity. This document outlines scalable protocols for obtaining enantiopure material and validating absolute configuration using self-consistent analytical frameworks.

## Structural Analysis & Pharmacophore Significance

### The Chiral Center (C2)

The molecule possesses a single chiral center at the C2 position ( -carbon), bonded to:

- A hydroxyl group ( ).
- A methyl ester group ( ).
- A cyclopropyl-methyl side chain ( ).
- A hydrogen atom.<sup>[1]</sup>

This tetrasubstituted center creates two enantiomers:

and

## The Cyclopropyl Bioisostere Effect

The cyclopropyl moiety is not merely a spacer; it imparts unique physicochemical properties:

- **Electronic Character:** The "banana bonds" (high p-character) of the cyclopropane ring allow it to act as a weak electron donor, stabilizing adjacent carbocations or interacting with enzyme hydrophobic pockets similar to a vinyl or phenyl group.
- **Conformational Rigidity:** Unlike an isopropyl or -propyl group, the cyclopropyl ring restricts the conformational freedom of the side chain, reducing the entropic penalty upon binding to a target receptor.

## Physical Properties Table

Property	Value / Description
IUPAC Name	Methyl 3-cyclopropyl-2-hydroxypropanoate
CAS (Racemic)	1446318-74-6
CAS ((R)-Isomer)	1416444-91-1
Molecular Formula	
Molecular Weight	144.17 g/mol
Chiral Center	C2 ( -hydroxy)
Solubility	Soluble in MeOH, DCM, EtOAc; sparingly soluble in water.[2][3]

## Synthetic Routes to Enantiopurity[1]

To achieve high enantiomeric excess (

), two primary strategies are employed: Asymmetric Transfer Hydrogenation (ATH) of the -keto ester precursor and Enzymatic Kinetic Resolution (EKR) of the racemate.

### Route A: Asymmetric Transfer Hydrogenation (Scalable)

This method reduces the corresponding ketone, Methyl 3-cyclopropyl-2-oxopropanoate, using a Ruthenium-based chiral catalyst. It is preferred for large-scale manufacturing due to 100% theoretical yield (no waste enantiomer).

- Precursor: Methyl 3-cyclopropyl-2-oxopropanoate.
- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl carbon while the proton from the amine ligand is transferred to the oxygen, inducing high facial selectivity.

## Route B: Enzymatic Kinetic Resolution (High Fidelity)

For laboratory scale or when the keto-ester is unavailable, Lipase-catalyzed resolution of the racemic alcohol is the gold standard.

- Enzyme: *Candida antarctica* Lipase B (CAL-B), immobilized (e.g., Novozym 435).
- Acyl Donor: Vinyl acetate (irreversible transesterification).
- Solvent: MTBE or Diisopropyl ether (DIPE).

### Experimental Protocol: Lipase Resolution

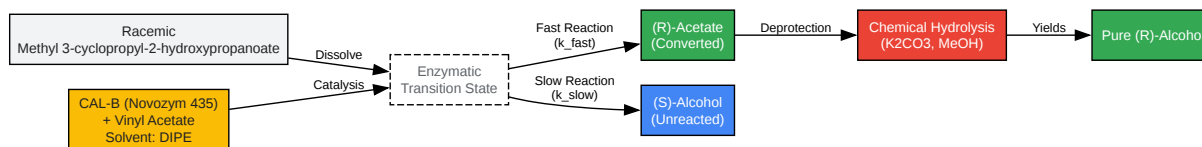
- Preparation: Dissolve racemic **Methyl 3-cyclopropyl-2-hydroxypropanoate** (10 mmol) in dry DIPE (50 mL).
- Acylation: Add Vinyl acetate (30 mmol, 3 eq) and Novozym 435 (200 mg).
- Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC/HPLC.
- Termination: Stop at ~50% conversion (typically 24-48h). Filter off the enzyme.
- Separation: The reaction yields the (R)-acetate (esterified) and the unreacted (S)-alcohol. These are easily separated by column chromatography (Silica gel, Hexane:EtOAc gradient).

“

*Note on Kazlauskas Rule: CAL-B generally follows the Kazlauskas rule, favoring the acetylation of the enantiomer where the hydroxyl group is oriented such that the large substituent (Cyclopropylmethyl) fits the large pocket and the medium substituent (Carbomethoxy) fits the medium pocket.*

## Visualization: Chemo-Enzymatic Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting the separation of enantiomers.



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Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B to separate (R) and (S) enantiomers.

## Analytical Determination of Stereochemistry

Validating the absolute configuration is mandatory. Do not rely solely on optical rotation comparisons, as solvent effects can invert the sign.

### Method 1: Mosher's Ester Analysis (NMR)

This is the absolute method for assigning configuration without a reference standard.

Protocol:

- Derivatization: React the isolated chiral alcohol (approx. 10 mg) with  
-(-)-MTPA-Cl (Mosher's acid chloride) and separately with  
-(+)-MTPA-Cl in Pyridine/DCM.
- Analysis: Acquire  
NMR spectra for both the  
-MTPA ester and  
-MTPA ester.

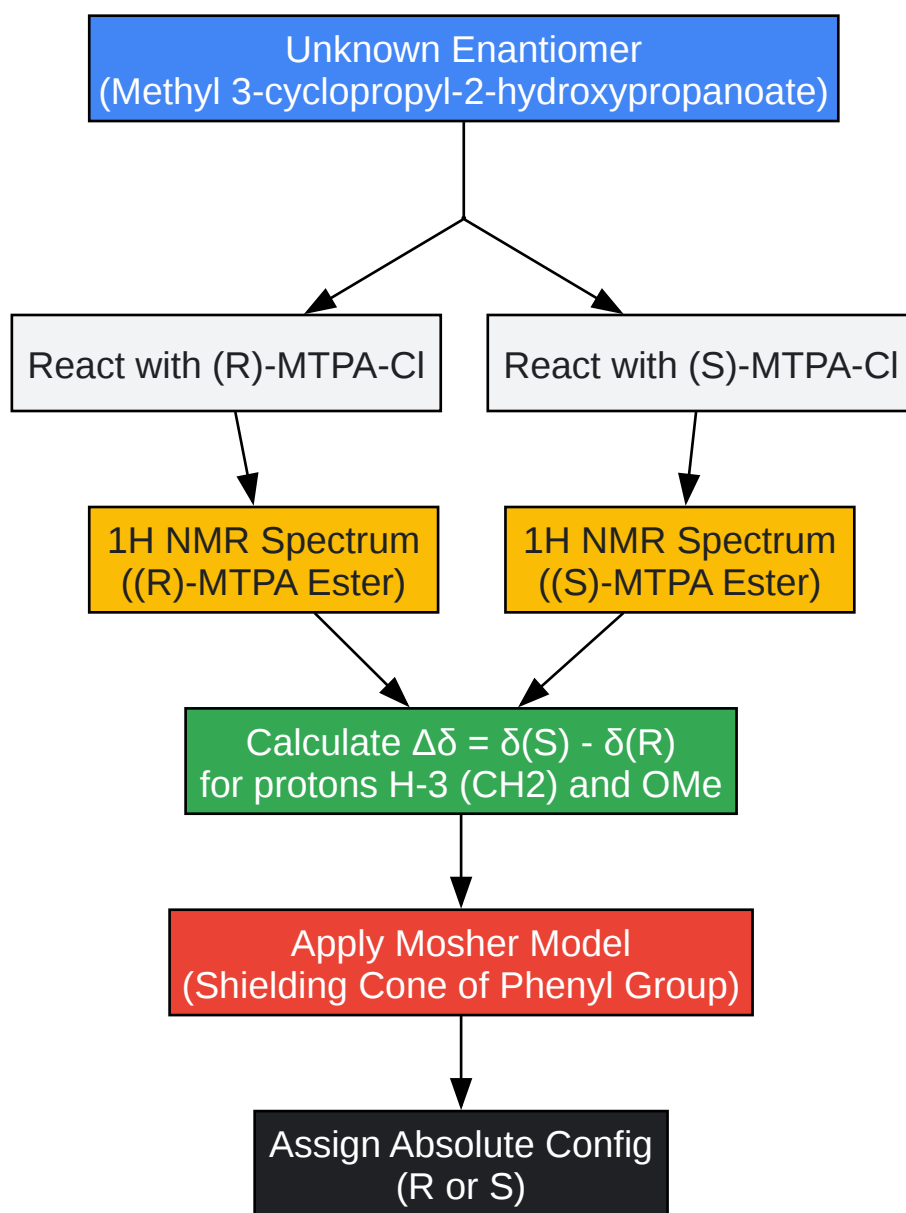
- Calculation: Determine  
for protons near the chiral center.
- Assignment: Construct a Newman projection. The spatial arrangement of the shielding phenyl group of the MTPA auxiliary will shift protons upfield or downfield systematically, confirming the configuration.

## Method 2: Chiral HPLC

For routine QC, Chiral HPLC is used.

- Column: Daicel Chiralcel OD-H or AD-H ( mm).
- Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm (Ester carbonyl absorption).
- Expected Result: The enantiomers will have distinct retention times. (Note: Run a racemic standard first to establish separation).

## Visualization: Absolute Configuration Logic



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Figure 2: Workflow for determining absolute configuration via Mosher's Ester Analysis.

## References

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